An In-depth Technical Guide to 4-allyl-2-cyclohexenone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-allyl-2-cyclohexenone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-allyl-2-cyclohexenone. This document is intended to serve as a vital resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The unique structural features of 4-allyl-2-cyclohexenone, combining a reactive α,β-unsaturated ketone with a versatile allyl group, make it a molecule of significant interest for the construction of complex molecular architectures and the development of novel therapeutic agents.
This guide moves beyond a simple recitation of facts. It is designed to provide a deeper understanding of the "why" behind the "how"—elucidating the causal relationships that govern the compound's properties and reactivity. Every protocol and piece of data is presented with the aim of being a self-validating system, grounded in established chemical principles and supported by authoritative references. It is my hope that this document will not only inform but also inspire innovative applications of 4-allyl-2-cyclohexenone in your research endeavors.
Molecular Overview and Physicochemical Properties
4-Allyl-2-cyclohexenone, with the IUPAC name 4-prop-2-enylcyclohex-2-en-1-one, is a cyclic ketone featuring an α,β-unsaturated system and an allyl substituent at the 4-position. This combination of functional groups imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | ChemSynthesis[1] |
| Molecular Weight | 136.19 g/mol | ChemSynthesis[1] |
| CAS Number | 4166-61-4 | ChemSynthesis[1] |
| IUPAC Name | 4-prop-2-enylcyclohex-2-en-1-one | PubChem[2] |
| Synonyms | 4-Allylcyclohex-2-en-1-one | PubChem[2] |
Predicted Physical Properties
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | ~200-220 °C at 760 mmHg | Based on the boiling point of cyclohexanone (155.6 °C) and the increased molecular weight and van der Waals forces from the allyl group.[3] |
| Melting Point | Not available | Likely a liquid at room temperature, similar to other substituted cyclohexenones. |
| Density | ~0.95-1.05 g/mL | Based on the density of cyclohexanone (~0.948 g/mL) with an expected increase due to the denser packing of the larger molecule.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). Sparingly soluble in water. | General solubility characteristics of ketones and cyclic organic compounds. |
Synthesis of 4-allyl-2-cyclohexenone
The synthesis of 4-allyl-2-cyclohexenone can be approached through several established methodologies for the formation of substituted cyclohexenones. A particularly effective and widely used method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[4][5][6][7][8]
Proposed Synthetic Pathway: Robinson Annulation
A plausible and efficient route to 4-allyl-2-cyclohexenone is the Robinson annulation between a suitable enolate and an α,β-unsaturated ketone. In this case, the reaction would involve the Michael addition of the enolate of a 3-butenyl ketone to methyl vinyl ketone, followed by an intramolecular aldol condensation.
Caption: Proposed Robinson annulation pathway for the synthesis of 4-allyl-2-cyclohexenone.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established Robinson annulation procedures and should be optimized for best results.
Materials:
-
3-Butenyl methyl ketone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add 3-butenyl methyl ketone (1.0 equivalent) dropwise to the stirred solution over 30 minutes. Allow the mixture to stir at 0 °C for an additional hour to ensure complete enolate formation.
-
Michael Addition: Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aldol Condensation and Workup: Upon completion of the Michael addition, heat the reaction mixture to reflux for 2-4 hours to promote the intramolecular aldol condensation and subsequent dehydration. Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-allyl-2-cyclohexenone.
Spectroscopic and Spectrometric Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 4-allyl-2-cyclohexenone in CDCl₃ would exhibit characteristic signals for the protons of the cyclohexenone ring and the allyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (vinylic) | 5.9 - 6.1 | d | ~10 |
| H-3 (vinylic) | 6.8 - 7.0 | dd | ~10, ~2 |
| H-4 (allylic) | 2.5 - 2.7 | m | - |
| H-5 (aliphatic) | 2.2 - 2.4 | m | - |
| H-6 (aliphatic) | 2.3 - 2.5 | m | - |
| Allyl-Hα | 5.6 - 5.8 | m | - |
| Allyl-Hβ (cis) | 5.0 - 5.1 | d | ~10 |
| Allyl-Hβ (trans) | 5.1 - 5.2 | d | ~17 |
| Allyl-Hγ | 2.1 - 2.3 | t | ~7 |
Rationale: The vinylic protons H-2 and H-3 are deshielded due to the conjugated system, with H-3 being further downfield due to its β-position relative to the carbonyl group. The allyl group protons will show their characteristic complex splitting pattern.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 198 - 202 |
| C-2 (=CH) | 128 - 132 |
| C-3 (=CH) | 148 - 152 |
| C-4 (CH) | 35 - 40 |
| C-5 (CH₂) | 30 - 35 |
| C-6 (CH₂) | 38 - 43 |
| Allyl-Cα (=CH) | 134 - 138 |
| Allyl-Cβ (=CH₂) | 116 - 120 |
| Allyl-Cγ (CH₂) | 40 - 45 |
Rationale: The carbonyl carbon (C-1) will be the most downfield signal. The sp² carbons of the cyclohexenone ring and the allyl group will appear in the typical alkene region, with C-3 being deshielded. The sp³ carbons of the ring and the allyl side chain will be found in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by strong absorptions corresponding to the carbonyl and alkene functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (conjugated) | 1665 - 1685 | Strong |
| C=C stretch (conjugated) | 1600 - 1640 | Medium to Strong |
| =C-H stretch (vinylic) | 3010 - 3095 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
Rationale: The conjugation of the carbonyl group with the double bond lowers the C=O stretching frequency compared to a saturated ketone.[9][10][11] The C=C stretching of the conjugated system and the allyl group will also be prominent.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 136 | [M]⁺ (Molecular Ion) |
| 95 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 67 | [C₅H₇]⁺ (Retro-Diels-Alder fragmentation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Rationale: The molecular ion peak at m/z 136 would confirm the molecular weight. A prominent peak corresponding to the loss of the allyl group (M-41) is expected. Retro-Diels-Alder fragmentation is a common pathway for cyclohexene derivatives.
Chemical Reactivity and Potential for Drug Development
The chemical reactivity of 4-allyl-2-cyclohexenone is dictated by its two primary functional groups: the α,β-unsaturated ketone and the terminal alkene of the allyl group. This dual reactivity makes it a versatile building block for synthesizing a wide range of complex molecules with potential biological activity.
Reactions at the α,β-Unsaturated Ketone System
-
Michael Addition: The electrophilic β-carbon is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental for introducing further functionality and building molecular complexity.
-
Diels-Alder Reaction: The electron-deficient double bond of the cyclohexenone can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful method for constructing polycyclic systems.[5][11][12][13][14]
-
Epoxidation and Dihydroxylation: The double bond can undergo oxidation reactions to form epoxides or diols, which are versatile intermediates for further transformations.
Reactions of the Allyl Group
-
Alkene Metathesis: The terminal double bond of the allyl group can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds and the synthesis of more complex structures.
-
Hydroboration-Oxidation: This reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.
-
Allylic Alkylation: The allylic position is susceptible to deprotonation and subsequent alkylation, offering another avenue for structural modification.[1][15][16]
Caption: Key reactivity pathways of 4-allyl-2-cyclohexenone.
Relevance in Drug Discovery
The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][12][13][14][17][18][19][20][21][22][23][24] The presence of the allyl group provides a reactive handle for the synthesis of diverse libraries of compounds for high-throughput screening. The α,β-unsaturated ketone moiety is a known Michael acceptor and can covalently interact with nucleophilic residues (such as cysteine) in target proteins, leading to irreversible inhibition. This mechanism is exploited in the design of certain enzyme inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with local exhaust ventilation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Allyl-2-cyclohexenone is a molecule with significant potential in synthetic and medicinal chemistry. Its rich and tunable reactivity, coupled with the biological relevance of the cyclohexenone core, makes it an attractive starting point for the discovery of new chemical entities with therapeutic potential. While a lack of extensive experimental data necessitates a predictive approach to some of its properties, the foundational principles of organic chemistry provide a robust framework for its synthesis, characterization, and application. This guide has aimed to provide a comprehensive and insightful overview to empower researchers in their exploration of this fascinating molecule.
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